4,6-Diphenyl-1H,3H-thieno[3,4-c]furan
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Overview
Description
4,6-Diphenyl-1H,3H-thieno[3,4-c]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring, both of which are substituted with phenyl groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-diphenylthiophene-3,4-dione with a suitable furan derivative can yield the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-1H,3H-thieno[3,4-c]furan can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,6-Diphenyl-1H,3H-thieno[3,4-c]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes.
Mechanism of Action
The mechanism of action of 4,6-Diphenyl-1H,3H-thieno[3,4-c]furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-1H,3H-thieno[3,4-c]furan-1,3-dione: A brominated derivative with different reactivity and applications.
4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene: A methyl-substituted analogue with distinct electronic properties.
Uniqueness
4,6-Diphenyl-1H,3H-thieno[3,4-c]furan is unique due to its specific substitution pattern and the presence of both thiophene and furan rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
61051-04-5 |
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Molecular Formula |
C18H14OS |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4,6-diphenyl-1,3-dihydrothieno[3,4-c]furan |
InChI |
InChI=1S/C18H14OS/c1-3-7-13(8-4-1)17-15-11-19-12-16(15)18(20-17)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
XEDIJVXRJKORKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(SC(=C2CO1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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